molecular formula C15H15Cl2NO2S B5689761 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine

1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine

Cat. No. B5689761
M. Wt: 344.3 g/mol
InChI Key: VGSJPIMJNWUOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DCTP and is a derivative of benzothiophene.

Scientific Research Applications

1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine has been studied for its potential applications in scientific research. Some of the areas of research where this compound has been used include cancer research, neuroscience, and drug discovery. DCTP has shown promising results in inhibiting the growth of cancer cells and has also been used as a tool to study the role of certain proteins in cancer progression. In neuroscience, DCTP has been used to study the mechanisms of addiction and the effects of drugs on the brain. Additionally, DCTP has been used in drug discovery as a starting point for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain proteins that are involved in cancer cell growth and proliferation. In neuroscience, DCTP has been shown to affect the activity of certain neurotransmitters in the brain, which may be responsible for its effects on addiction and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine are still being studied. However, some studies have shown that this compound can inhibit the growth of cancer cells and reduce the activity of certain neurotransmitters in the brain. Additionally, DCTP has been shown to have low toxicity levels in animal studies, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine in lab experiments is its potential for use in cancer research and drug discovery. Additionally, DCTP has low toxicity levels, which makes it a safer option for use in animal studies. However, one limitation of using DCTP is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine. Some of these include further studies on its mechanisms of action, its potential applications in drug discovery, and its effects on different types of cancer cells. Additionally, research could be done to improve the solubility of DCTP in water, which would make it easier to work with in lab experiments. Finally, studies could be done to investigate the potential side effects of DCTP and how it interacts with other compounds in the body.
Conclusion:
In conclusion, 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine is a promising compound for use in scientific research. Its potential applications in cancer research, neuroscience, and drug discovery make it an important area of study. While there is still much to learn about its mechanisms of action and potential side effects, the low toxicity levels of DCTP make it a safer option for use in animal studies. Future research on this compound could lead to new discoveries and treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine involves the reaction of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid with piperidine and thionyl chloride. This reaction results in the formation of the desired product, which can be purified through recrystallization.

properties

IUPAC Name

(3,7-dichloro-6-methoxy-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-20-10-6-5-9-11(16)14(21-13(9)12(10)17)15(19)18-7-3-2-4-8-18/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSJPIMJNWUOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)N3CCCCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,7-Dichloro-6-methoxy-1-benzothiophen-2-yl)(piperidin-1-yl)methanone

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